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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B606690 Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of Cilofexor

Introduction
Cilofexor, also known as GS-9674, is a potent and selective, orally active, nonsteroidal

farnesoid X receptor (FXR) agonist.[1][2][3] Developed by Gilead Sciences, it has been a

subject of extensive research and clinical investigation for the treatment of chronic liver

diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis

(PSC).[4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and

glucose metabolism. By activating FXR, Cilofexor modulates signaling pathways integral to

hepatic health, demonstrating anti-inflammatory and antifibrotic effects in preclinical models.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacological properties, and key experimental data related to

Cilofexor.

Chemical Identity and Structure
Cilofexor is a complex small molecule belonging to the phenylazetidine class of organic

compounds. Its structure is characterized by a central 3-hydroxyazetidine ring linked to a

substituted pyridinecarboxylic acid and a complex phenyl ether moiety.

Table 1: Chemical Identifiers for Cilofexor
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Identifier Value

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-

dichlorophenyl)-1,2-oxazol-4-

yl]methoxy]phenyl]-3-hydroxyazetidin-1-

yl]pyridine-4-carboxylic acid

Chemical Formula C₂₈H₂₂Cl₃N₃O₅

CAS Number 1418274-28-8

Molecular Weight 586.85 g·mol⁻¹

PubChem CID 71228883

DrugBank ID DB15168

ChEMBL ID ChEMBL4297613

SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C

OC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C

6)C(=O)O)O)Cl

InChIKey KZSKGLFYQAYZCO-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties
Cilofexor's properties, such as its solubility and plasma protein binding, are critical

determinants of its pharmacokinetic behavior. It exhibits low and pH-dependent solubility. In

human plasma, Cilofexor is highly protein-bound (>99%).

Table 2: Summary of Physicochemical and Pharmacokinetic Properties
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Property Value / Description

pKa 2.10 ± 0.10 at 25 °C

Solubility
Soluble in DMSO; Insoluble in water and

ethanol

Absorption (Tₘₐₓ)
Peak plasma concentrations reached ~1–4

hours after oral dosing

Disposition Follows a bi-exponential decline

Terminal Half-life (t½)
Median ranges from 2 to 13 hours across dose

levels

Dose Proportionality

Exposure increases in a less-than-dose-

proportional manner over the 10 to 300 mg

range

Food Effect
A moderate-fat meal reduced AUC by 21% to

45%

Plasma Protein Binding >99%

Accumulation
No significant accumulation with repeated once-

daily dosing

Pharmacological Profile and Mechanism of Action
Cilofexor is a nonsteroidal agonist of the farnesoid X receptor. FXR is a master regulator of

bile acid homeostasis. Its activation, particularly in the intestine, triggers the release of

Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver, where it binds to its

receptor complex (FGFR4/β-Klotho) and initiates a signaling cascade. This cascade results in

the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile

acid synthesis. The reduction in CYP7A1 activity can be monitored by measuring the decrease

in its product, 7α-hydroxy-4-cholesten-3-one (C4), a serum biomarker for bile acid synthesis.

This mechanism ultimately leads to decreased bile acid production, lipogenesis, and

gluconeogenesis.

FXR signaling pathway activated by Cilofexor.
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Pharmacodynamics and Clinical Efficacy
The pharmacodynamic effects of Cilofexor are consistent with its mechanism of action as an

FXR agonist. Administration leads to a dose-dependent increase in plasma FGF19 and a

reduction in serum C4 and total bile acids. Doses of 30 mg and higher appear to achieve a

plateau of intestinal FXR activation.

In clinical trials for NASH and PSC, Cilofexor has been shown to improve markers of liver

injury and cholestasis. In a Phase 2 study in patients with PSC, 12 weeks of treatment with 100

mg Cilofexor resulted in significant reductions in serum alkaline phosphatase (ALP), gamma-

glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase

(AST). Similarly, a Phase 2 trial in patients with non-cirrhotic NASH showed that 24 weeks of

100 mg Cilofexor significantly reduced hepatic steatosis as measured by MRI-PDFF. However,

a Phase 3 trial (PRIMIS) in patients with non-cirrhotic PSC was terminated early for futility, as

Cilofexor did not significantly reduce fibrosis progression compared to placebo.

Table 3: Summary of Key Pharmacodynamic and Efficacy Results
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Indication Dose Duration Key Finding

Healthy Volunteers 10-300 mg 14 days

Dose-dependent

increase in FGF19

and decrease in C4

and serum bile acids.

PSC (Phase 2) 100 mg 12 weeks

Significant median

reduction in serum

ALP (-21%), GGT

(-30%), ALT (-49%),

and AST (-42%).

NASH (Phase 2) 100 mg 24 weeks

Significant median

relative decrease in

MRI-PDFF (-22.7%)

vs. placebo.

PSC (Phase 3) 100 mg 96 weeks

No significant

reduction in fibrosis

progression versus

placebo.

The most frequently reported treatment-emergent adverse event is pruritus (itching),

particularly at higher doses, which is a known class effect of FXR agonists. Overall, Cilofexor
has been generally well-tolerated in clinical studies.

Experimental Protocols
In Vitro FXR Agonist Activity Assay
A common method to determine the potency of an FXR agonist is a cell-based reporter gene

assay. This protocol outlines a typical workflow.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells are transfected with a plasmid containing

an FXR-responsive firefly luciferase reporter gene.
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Compound Preparation: Cilofexor is dissolved in DMSO to create a stock solution. This is

then serially diluted in cell screening medium to achieve a range of final concentrations.

Cell Treatment: The transfected CHO cells are seeded into microplates. After adherence, the

medium is replaced with the medium containing the various concentrations of Cilofexor. A
positive control (e.g., obeticholic acid) and a vehicle control (DMSO) are included.

Incubation: The plates are incubated for approximately 22-24 hours at 37°C with 5% CO₂ to

allow for FXR activation and subsequent luciferase gene expression.

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase

detection reagent is added to each well. The resulting luminescence, which is proportional to

FXR activation, is quantified using a luminometer or multi-mode microplate reader.

Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀

value (the concentration that elicits 50% of the maximal response) is calculated. Cilofexor
has a reported EC₅₀ of 43 nM.
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1. Transfect CHO cells
with FXR-Luciferase Reporter

2. Seed transfected cells
into microplate

3. Treat cells with serial
dilutions of Cilofexor

4. Incubate for 22-24 hours
at 37°C

5. Add Luciferase
Detection Reagent

6. Measure Luminescence
(Plate Reader)

7. Analyze Data and
Calculate EC50

Click to download full resolution via product page

Workflow for an in vitro FXR luciferase reporter assay.
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In Vivo Efficacy Study in a NASH Rat Model
Preclinical in vivo studies are essential to evaluate the antifibrotic and metabolic effects of FXR

agonists.

Methodology:

Disease Induction: Male Wistar rats are fed a high-fat, high-cholesterol diet to induce a

NASH phenotype, characterized by steatosis, inflammation, and fibrosis. This induction

phase typically lasts for several weeks.

Treatment Groups: Animals are randomized into several groups: a vehicle control group

(receiving the drug carrier) and treatment groups receiving different doses of Cilofexor (e.g.,

10 mg/kg and 30 mg/kg).

Drug Administration: Cilofexor is administered once daily via oral gavage for a specified

treatment period, for instance, 10 weeks.

Monitoring and Sample Collection: Throughout the study, animal weight and food intake are

monitored. At the end of the treatment period, blood and tissue samples (liver, ileum) are

collected.

Endpoint Analysis:

Biochemical Analysis: Serum is analyzed for liver enzymes (ALT, AST) and metabolic

markers.

Gene Expression: RNA is extracted from liver and ileum tissue to measure the expression

of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR.

Histopathology: Liver tissue is stained (e.g., with Picro-Sirius Red) to quantify the fibrosis

area and assess hepatic collagen content.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup Treatment Phase

Endpoint Analysis

NASH Model Induction
(High-Fat Diet in Rats)

Randomize into Groups
(Vehicle, Cilofexor Doses)

Daily Oral Gavage
(e.g., 10 weeks)

Serum Analysis
(Liver Enzymes)

Gene Expression
(qPCR on Liver/Ileum)

Histopathology
(Fibrosis Staining)

Click to download full resolution via product page

Workflow for an in vivo study in a NASH rat model.

Conclusion
Cilofexor is a well-characterized, nonsteroidal FXR agonist with a clear mechanism of action

involving the FXR-FGF19 signaling axis. Its chemical structure and physicochemical properties

result in a predictable pharmacokinetic profile. Preclinical and Phase 2 clinical studies have

demonstrated its ability to modulate key biomarkers of bile acid synthesis and improve markers

of liver injury and steatosis in patients with NASH and PSC. While it did not meet its primary

endpoint for fibrosis reduction in a Phase 3 PSC trial, Cilofexor remains an important tool for

researching FXR biology and a potential component of combination therapies for complex

metabolic liver diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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